Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride
Overview
Description
Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride is a chemical compound belonging to the thiophene family, which are sulfur-containing heterocyclic compounds. This compound is characterized by its molecular structure, which includes a thiophene ring substituted with methyl and amino groups, as well as a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene derivatives, such as 2,5-dimethylthiophene.
Nitration: The thiophene ring is nitrated to introduce the amino group, resulting in 4-nitro-2,5-dimethylthiophene.
Reduction: The nitro group is then reduced to an amino group, yielding 4-amino-2,5-dimethylthiophene.
Esterification: The amino group is protected, and the carboxylic acid group is esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, often using continuous flow reactors and optimizing reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of thiophene derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Medicine: It serves as a precursor in the synthesis of drugs that target various diseases. Its derivatives may exhibit biological activities that are beneficial for treating conditions such as inflammation or infections.
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, its derivatives may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would vary based on the biological context and the specific derivative .
Comparison with Similar Compounds
Methyl 4-aminothiophene-3-carboxylate hydrochloride: Similar structure but lacks the methyl groups at the 2 and 5 positions.
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Similar structure but with different positions of the amino and methyl groups.
Uniqueness: Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-amino-2,5-dimethylthiophene-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-4-6(8(10)11-3)7(9)5(2)12-4;/h9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGARJNVYHIWKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)N)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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